molecular formula C4H12Cl2N2O B6208357 (pyrazolidin-4-yl)methanol dihydrochloride CAS No. 2703779-98-8

(pyrazolidin-4-yl)methanol dihydrochloride

Cat. No.: B6208357
CAS No.: 2703779-98-8
M. Wt: 175.1
InChI Key:
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Description

Pyrazolidin-4-yl)methanol dihydrochloride (PMDH) is a synthetic organic compound that has a wide range of scientific applications. It is a colorless powder with a melting point of 109-111 °C and is soluble in water, ethanol and acetone. PMDH is a versatile compound that is used in several areas of scientific research, including synthesis, biochemical and physiological effects, and lab experiments.

Mechanism of Action

The mechanism of action of (pyrazolidin-4-yl)methanol dihydrochloride is still largely unknown. However, it is believed that the compound acts as a proton donor, donating protons to the active site of enzymes or proteins. This interaction leads to the formation of a covalent bond between this compound and the enzyme or protein, allowing the compound to act as a catalyst or inhibitor in biochemical or physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still largely unknown. However, it has been shown to have some effects on certain enzymes and proteins. For example, this compound has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. In addition, this compound has been shown to inhibit the enzyme lipoxygenase, which is involved in the production of leukotrienes, a type of inflammatory molecule.

Advantages and Limitations for Lab Experiments

(pyrazolidin-4-yl)methanol dihydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize and purify. Additionally, this compound is stable at room temperature and is soluble in most common solvents. However, there are some limitations to using this compound in laboratory experiments. The compound has a low solubility in water, which can make it difficult to use in aqueous solutions. In addition, the compound can be toxic if ingested or inhaled in large quantities.

Future Directions

There are several potential future directions for the use of (pyrazolidin-4-yl)methanol dihydrochloride in scientific research. One potential direction is the development of new methods for synthesizing and purifying this compound. Additionally, further research could be done to study the biochemical and physiological effects of this compound on enzymes and proteins. Finally, further research could be done to develop new applications for the compound, such as in drug delivery systems or in the treatment of certain diseases.

Synthesis Methods

The synthesis of (pyrazolidin-4-yl)methanol dihydrochloride can be achieved through several different methods. The most commonly used method is the condensation reaction of pyrazolidin-4-yl)methanol and hydrochloric acid. This reaction is conducted in an aqueous solution of hydrochloric acid at a temperature of 70-80 °C. The reaction produces this compound and water as the main products.

Scientific Research Applications

(pyrazolidin-4-yl)methanol dihydrochloride is widely used in scientific research due to its versatility. It can be used as a building block for the synthesis of other compounds, as a catalyst in chemical reactions, and as a reagent in biochemical and physiological studies. It is also used as a substrate in enzymatic assays, as a probe for studying enzyme-substrate interactions, and as a ligand for studying protein-ligand interactions.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (pyrazolidin-4-yl)methanol dihydrochloride involves the reaction of pyrazolidin-4-one with formaldehyde followed by reduction with sodium borohydride and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "Pyrazolidin-4-one", "Formaldehyde", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Pyrazolidin-4-one is reacted with formaldehyde in the presence of a catalyst to form (pyrazolidin-4-yl)methanol.", "Sodium borohydride is added to the reaction mixture to reduce the (pyrazolidin-4-yl)methanol to the corresponding alcohol.", "The resulting alcohol is then reacted with hydrochloric acid to form (pyrazolidin-4-yl)methanol dihydrochloride." ] }

2703779-98-8

Molecular Formula

C4H12Cl2N2O

Molecular Weight

175.1

Purity

95

Origin of Product

United States

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